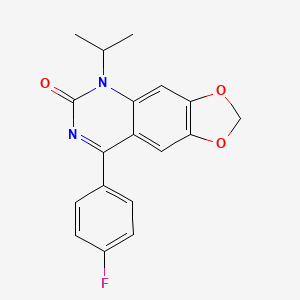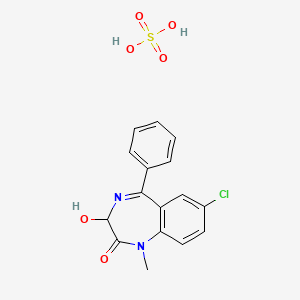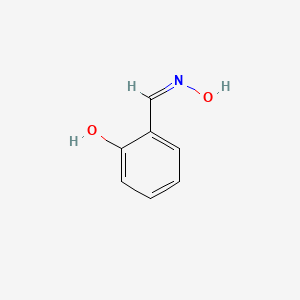
1,3-DIOXOLO(4,5-g)QUINAZOLIN-6(5H)-ONE, 8-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-adenosyl-L-homocysteine typically involves the enzymatic conversion of S-adenosyl-L-methionine. This process is catalyzed by S-adenosylhomocysteine hydrolase, which hydrolyzes S-adenosyl-L-homocysteine into homocysteine and adenosine . The reaction conditions for this enzymatic process include maintaining an optimal pH and temperature to ensure the activity of the enzyme.
Industrial Production Methods
Industrial production of S-adenosyl-L-homocysteine often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of S-adenosyl-L-homocysteine, thereby increasing the yield of the compound .
Chemical Reactions Analysis
Types of Reactions
S-adenosyl-L-homocysteine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form homocysteine and adenosine.
Reduction: It can be reduced to form S-adenosyl-L-methionine.
Substitution: It can participate in substitution reactions where the adenosyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving S-adenosyl-L-homocysteine include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reaction conditions typically involve maintaining a neutral pH and moderate temperatures to ensure the stability of the compound .
Major Products
The major products formed from the reactions of S-adenosyl-L-homocysteine include homocysteine, adenosine, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
S-adenosyl-L-homocysteine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of S-adenosyl-L-homocysteine involves its role as a competitive inhibitor of S-adenosyl-L-methionine-dependent methyltransferases . By inhibiting these enzymes, S-adenosyl-L-homocysteine regulates the methylation of DNA, RNA, proteins, and other molecules . This regulation is crucial for maintaining normal cellular functions and preventing abnormal gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to S-adenosyl-L-homocysteine include:
S-adenosyl-L-methionine: A methyl donor involved in various methylation reactions.
Homocysteine: A product of the hydrolysis of S-adenosyl-L-homocysteine and a key intermediate in the methionine cycle.
Adenosine: A product of the hydrolysis of S-adenosyl-L-homocysteine and a nucleoside involved in various biochemical processes.
Uniqueness
S-adenosyl-L-homocysteine is unique in its ability to regulate methylation reactions by acting as a competitive inhibitor of methyltransferases . This property makes it a valuable tool in the study of epigenetics and gene regulation . Additionally, its role as a precursor to homocysteine and adenosine highlights its importance in the methionine cycle and overall cellular metabolism .
Properties
CAS No. |
33100-30-0 |
|---|---|
Molecular Formula |
C18H15FN2O3 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
8-(4-fluorophenyl)-5-propan-2-yl-[1,3]dioxolo[4,5-g]quinazolin-6-one |
InChI |
InChI=1S/C18H15FN2O3/c1-10(2)21-14-8-16-15(23-9-24-16)7-13(14)17(20-18(21)22)11-3-5-12(19)6-4-11/h3-8,10H,9H2,1-2H3 |
InChI Key |
HJICZLOIHNWNNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC3=C(C=C2C(=NC1=O)C4=CC=C(C=C4)F)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-8-carboxylate](/img/structure/B10825835.png)
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;hydrochloride](/img/structure/B10825840.png)




![(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B10825886.png)






![4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B10825933.png)
